{2-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester {2-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.: 1353973-08-6
VCID: VC8233412
InChI: InChI=1S/C19H29N3O2/c20-12-13-22(16-10-11-16)18-9-5-4-8-17(18)21-19(23)24-14-15-6-2-1-3-7-15/h1-3,6-7,16-18H,4-5,8-14,20H2,(H,21,23)
SMILES: C1CCC(C(C1)NC(=O)OCC2=CC=CC=C2)N(CCN)C3CC3
Molecular Formula: C19H29N3O2
Molecular Weight: 331.5 g/mol

{2-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester

CAS No.: 1353973-08-6

Cat. No.: VC8233412

Molecular Formula: C19H29N3O2

Molecular Weight: 331.5 g/mol

* For research use only. Not for human or veterinary use.

{2-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester - 1353973-08-6

Specification

CAS No. 1353973-08-6
Molecular Formula C19H29N3O2
Molecular Weight 331.5 g/mol
IUPAC Name benzyl N-[2-[2-aminoethyl(cyclopropyl)amino]cyclohexyl]carbamate
Standard InChI InChI=1S/C19H29N3O2/c20-12-13-22(16-10-11-16)18-9-5-4-8-17(18)21-19(23)24-14-15-6-2-1-3-7-15/h1-3,6-7,16-18H,4-5,8-14,20H2,(H,21,23)
Standard InChI Key ASJWIBRFFMOXHH-UHFFFAOYSA-N
SMILES C1CCC(C(C1)NC(=O)OCC2=CC=CC=C2)N(CCN)C3CC3
Canonical SMILES C1CCC(C(C1)NC(=O)OCC2=CC=CC=C2)N(CCN)C3CC3

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

The compound’s IUPAC name, benzyl N-[4-[2-aminoethyl(cyclopropyl)amino]cyclohexyl]carbamate, reflects its trans-configuration at the cyclohexyl ring’s 1 and 4 positions (denoted as 1R,4R) . Key molecular features include:

  • Cyclohexyl backbone: Provides conformational rigidity.

  • (2-Aminoethyl)(cyclopropyl)amino group: Introduces basicity and steric complexity.

  • Benzyl carbamate: Enhances lipophilicity and potential for prodrug derivatization.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₉H₂₉N₃O₂
Molecular Weight331.45–331.5 g/mol
CAS Number1353972-98-1
PubChem CID66564384
SMILESC1CC(CCC1NC(=O)OCC2=CC=CC=C2)N(CCN)C3CC3
InChI KeyPLGLNKBBQXNZGL-UHFFFAOYSA-N

Synthesis and Characterization

Synthetic Routes

While explicit protocols for this compound are scarce, analogous carbamate syntheses involve:

  • Amination: Introducing the (2-aminoethyl)(cyclopropyl)amino group via nucleophilic substitution or reductive amination.

  • Carbamate Formation: Reacting the cyclohexyl amine with benzyl chloroformate under basic conditions.

  • Purification: Chromatography (e.g., SiO₂ flash chromatography with EtOAc/hexanes) yields high-purity product .

Table 2: Key Reagents and Conditions

StepReagents/ConditionsReference
Cyclohexyl aminationDiisopropylethylamine, EtOAc
Carbamate couplingBenzyl chloroformate, NaOH
Purification10–50% EtOAc in hexanes

Challenges and Future Directions

Knowledge Gaps

  • Pharmacological Data: No in vitro or in vivo studies are publicly available.

  • Stereochemical Impact: The 1R,4R configuration’s role in bioactivity remains unstudied .

Synthetic Optimization

Future work should explore:

  • Catalytic Asymmetric Synthesis: To access enantiopure material.

  • Derivatization Libraries: Modifying the benzyl or cyclopropane groups for structure-activity relationship (SAR) studies.

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